molecular formula C19H21N3O B2706199 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde CAS No. 68641-05-4

4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde

Cat. No.: B2706199
CAS No.: 68641-05-4
M. Wt: 307.397
InChI Key: BBJCLXSIMXLZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde is a chemical compound with the molecular formula C19H21N3O and a molecular weight of 307.397 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a substitution reaction, where an adamantyl halide reacts with the triazole ring.

    Attachment of the Benzaldehyde Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the adamantyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[5-(1-Adamantyl)triazol-1-yl]benzoic acid.

    Reduction: 4-[5-(1-Adamantyl)triazol-1-yl]benzyl alcohol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and adamantyl group contribute to its binding affinity and specificity, while the benzaldehyde moiety may participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(1-Adamantyl)triazol-1-yl]benzoic acid
  • **4-[5-(1-Adamantyl)triazol-1-yl]benzyl alcohol
  • **4-[5-(1-Adamantyl)triazol-1-yl]benzylamine

Uniqueness

4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde is unique due to its combination of a triazole ring, adamantyl group, and benzaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[5-(1-adamantyl)triazol-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-12-13-1-3-17(4-2-13)22-18(11-20-21-22)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,11-12,14-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJCLXSIMXLZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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